6-Bromoindoline
Overview
Description
6-Bromoindoline is a brominated indoline derivative that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom at the 6th position of the indoline ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 6-Bromoindoline and its derivatives has been explored through various methodologies. For instance, the Friedländer approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde and proceeding through a series of reactions including nitration, reduction, and condensation with enolizable ketones . Another study describes the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization . Additionally, a regioselective synthesis of bromoindole alkaloids has been reported, which includes a sequential one-pot bromination-aromatization-bromination of N-carbomethoxyindoline .
Molecular Structure Analysis
The molecular structure of 6-Bromoindoline derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a novel 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its triclinic system and the presence of specific intermolecular interactions . Similarly, the synthesis and crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been characterized, providing insights into their molecular geometry .
Chemical Reactions Analysis
6-Bromoindoline and its derivatives participate in a variety of chemical reactions. They can undergo homocoupling reactions to form bipyridine derivatives , and they can also be used in catalytic activities such as Suzuki coupling reactions . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or as a site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromoindoline derivatives are closely related to their molecular structure. The presence of bromine imparts certain characteristics such as higher molecular weight and potential reactivity towards nucleophilic substitution. The crystal packing and stability of these compounds are often influenced by hydrogen bonding and π-stacking interactions, as seen in the crystal structure analysis of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one . The optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, are also noteworthy and have been examined .
Scientific Research Applications
Synthesis of Indole Derivatives
6-Bromoindoline plays a crucial role in the synthesis of various indole and indoline derivatives. Miyake and Kikugawa (1983) demonstrated its use in the regioselective bromination of indolines, subsequently converting them to 6-methoxyindolines and indoles (Miyake & Kikugawa, 1983). Similarly, Weiner and Zilkha (1977) used N-Benzyl 6-bromoindolines as initiators for the polymerization of ethylene oxide, leading to various indoline derivatives attached to polyethylene oxide (Weiner & Zilkha, 1977).
Synthesis of Bromoindole Alkaloids
Suárez-Castillo et al. (2006) outlined the regioselective synthesis of N-carbomethoxy-2,3,5-tribromoindole via bromination of N-carbomethoxyindoline. This process contributed to the total synthesis of natural products (Suárez-Castillo et al., 2006).
Isolation from Marine Mollusks
Baker and Duke (1973) isolated 6-Bromo-2,2-dimethylthioindolin-3-one and 6-Bromo-2-methylthioindoleninone, related to 6-Bromoindoline, from marine molluscs. These compounds are linked to the synthesis of Tyrian purple (Baker & Duke, 1973).
Synthesis of Quinoline Derivatives
Şahin et al. (2008) investigated the bromination reaction of tetrahydroquinoline, leading to the synthesis of various dibromo and tribromoquinoline derivatives, including 6-bromoquinoline (Şahin et al., 2008).
Synthesis of Fluorescent Sensors
Rasheed et al. (2019) synthesized a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol. The sensor showed selective response for Hg (II) and Cu(II), suggesting its potential for intracellular monitoring (Rasheed et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSYZAHZABCWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518084 | |
Record name | 6-Bromo-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoindoline | |
CAS RN |
63839-24-7 | |
Record name | 6-Bromo-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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